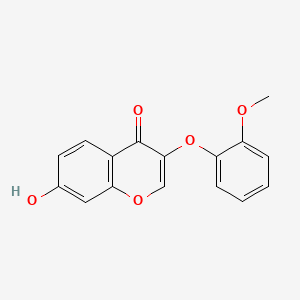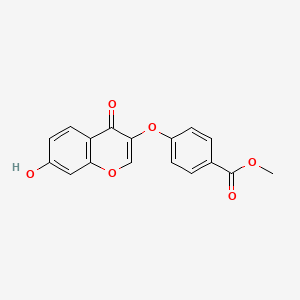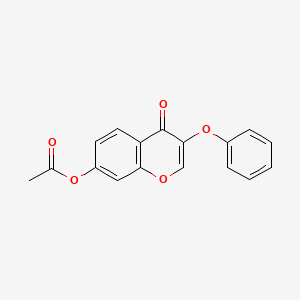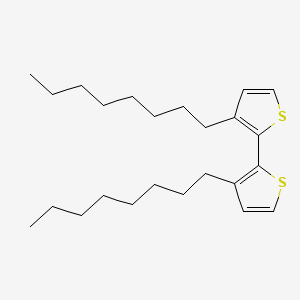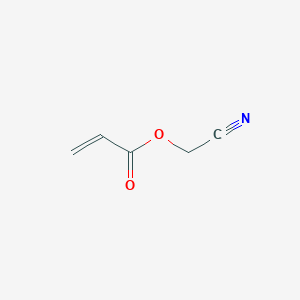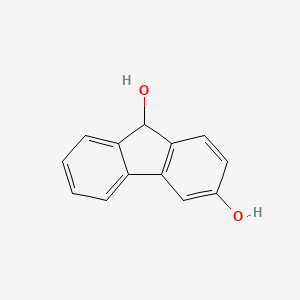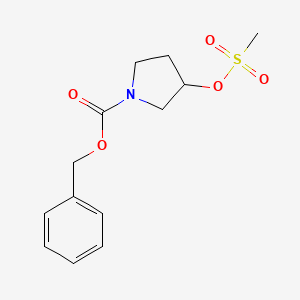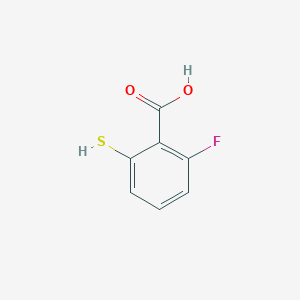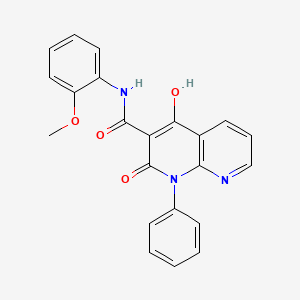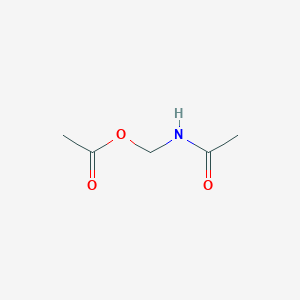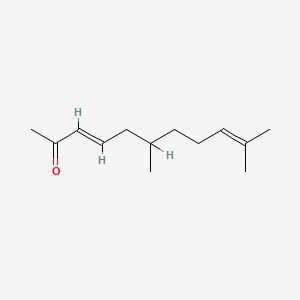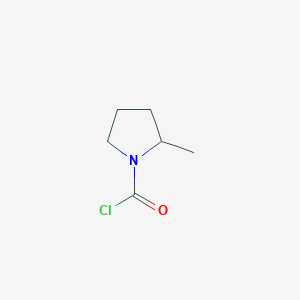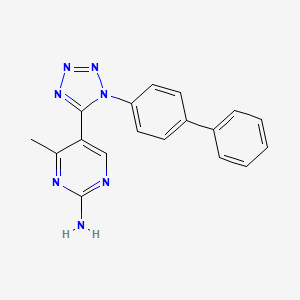
5-(1-Biphenyl-4-yl-1h-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine
Overview
Description
5-(1-Biphenyl-4-yl-1h-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been shown to have potential therapeutic applications in the treatment of cancer, as well as in the study of metabolic disorders and neurodegenerative diseases.
Scientific Research Applications
Angiotensin II Receptor Antagonism
One significant application of these compounds is in the development of nonpeptide angiotensin II receptor antagonists. For example, studies on N-phenyl-1H-pyrrole derivatives have highlighted their potential as AT1-selective angiotensin II receptor antagonists. Such compounds have been investigated for their efficacy in antagonizing angiotensin-induced blood pressure increases, demonstrating promising results in preclinical models. The development of these compounds involves sophisticated computer-assisted modeling techniques to evaluate structural parameters, leading to the synthesis of novel compounds with potent antagonistic activities. This research area is significant for its implications in treating hypertension and related cardiovascular disorders (Bovy et al., 1993).
Cardiovascular and Renal Function Impacts
Another critical area of application for these compounds is in studying their effects on cardiovascular and renal functions. Research has shown that angiotensin II receptor antagonists, such as losartan and irbesartan, can cross the blood-brain barrier and influence the central renin-angiotensin system. This interaction has implications for understanding how the central renin-angiotensin system responds to the chronic blockade of the angiotensin AT1 receptor, with potential therapeutic applications in managing hypertension and mitigating its impact on the brain (Pediconi et al., 2005).
Pharmacological Profiles and Efficacy
The pharmacological profiles of these compounds have been extensively studied, revealing their mechanisms of action, efficacy, and potential benefits over existing treatments. For instance, the exploration of novel angiotensin II receptor antagonists has demonstrated their ability to induce regression of cardiac hypertrophy, augment endothelium-dependent relaxation, and improve renal function, which are vital considerations in the management of hypertension and its complications (Hashimoto et al., 1998).
properties
IUPAC Name |
4-methyl-5-[1-(4-phenylphenyl)tetrazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7/c1-12-16(11-20-18(19)21-12)17-22-23-24-25(17)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBJQYJSMTZURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NN=NN2C3=CC=C(C=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385060 | |
| Record name | 4-methyl-5-[1-(4-phenylphenyl)tetrazol-5-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Biphenyl-4-yl-1h-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine | |
CAS RN |
139393-42-3 | |
| Record name | 4-methyl-5-[1-(4-phenylphenyl)tetrazol-5-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



